4-Piperidone
Overview
Description
4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Synthesis Analysis
4-Piperidone synthesis involves conjugate reduction of dihydropyridones . This process has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Molecular Structure Analysis
The molecular structure of 4-Piperidone consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
4-Piperidone is used in the illicit manufacture of the controlled substance fentanyl . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .
Physical And Chemical Properties Analysis
4-Piperidone is a white crystalline solid with a melting point range of 185-189°C and is soluble in water . It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride .
Scientific Research Applications
Cytotoxicity and Anti-Cancer Properties
4-Piperidone derivatives have been identified as potent cytotoxins with significant potential in cancer therapy. For example, certain derivatives displayed more potency than conventional drugs like melphalan and 5-fluorouracil, particularly against human colon cancer cells. These compounds induce apoptosis and DNA fragmentation, suggesting their effectiveness in inhibiting cancer cell growth (Karki et al., 2016). Additionally, 4-piperidone curcumin analogues have shown significant antibacterial activity, especially against Gram-positive bacteria, indicating their potential as antibacterial agents (Damayanti et al., 2020). Moreover, some 4-piperidone derivatives have demonstrated potential as anticancer agents, with abilities to promote apoptosis in cancer cells and suppress tumor growth in vivo (Zhang et al., 2019).
Antimicrobial Activity
4-Piperidone derivatives have been identified with antimicrobial properties. For instance, Schiff bases of piperidone derivatives have shown to inhibit microbial growth, pointing to their potential in combating microbial infections (Shah et al., 2010).
Synthesis and Biochemical Applications
The synthesis of 4-piperidone and its derivatives is an area of active research, with various methods being explored. For example, amino acids like aspartic acid have been used as substitutes for ammonia in the synthesis, enhancing the antimicrobial properties of the resultant compounds (Soundarrajan et al., 2011). Additionally, 4-piperidone derivatives have been synthesized for use as scaffolds in developing donepezil analogues, drugs used in Alzheimer’s disease treatment (Poeschl et al., 2020).
Neurokinin-1 Receptor Antagonists
Some 4-piperidone derivatives have been identified as potent neurokinin-1 receptor antagonists, offering potential therapeutic applications in treating disorders involving this receptor (Shirai et al., 2011).
Antiasthmatic Properties
2-Piperidone, a variant, has shown promising antiasthmatic properties in animal models, indicating its potential as a novel drug for asthma treatment (Mamillapalli et al., 2020).
Safety And Hazards
Future Directions
The Drug Enforcement Administration (DEA) is proposing the control of 4-piperidone, its acetals, its amides, its carbamates, its salts, and salts of its acetals, its amides, and its carbamates, whenever the existence of such is possible, as a list I chemical under the Controlled Substances Act . This action would subject handlers of 4-piperidone to the chemical regulatory provisions of the Controlled Substances Act and its implementing regulations .
properties
IUPAC Name |
piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJHQPZVIGNGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194488 | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidone | |
CAS RN |
41661-47-6 | |
Record name | 4-Piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41661-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WP1EA7UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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